(1R)-(+)-Camphanic acid

Overview

Description

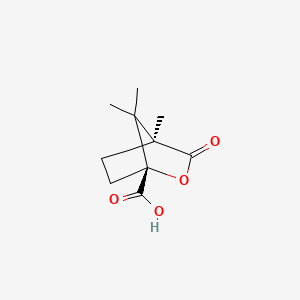

(1R)-(+)-Camphanic acid, also known as (1R)-(-)-10-Camphorsulfonic acid, is a chemical compound with the empirical formula C10H16O4S . It is often used in laboratory settings .

Physical And Chemical Properties Analysis

(1R)-(+)-Camphanic acid has a molecular weight of 232.30 and an empirical formula of C10H16O4S . It has a melting point of 198 °C (dec.) (lit.) . The compound is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Scientific Research Applications

Pharmaceutical Intermediate

(1R)-(+)-Camphanic acid: is utilized as a pharmaceutical intermediate due to its chiral properties. It serves as a precursor in synthesizing various pharmacologically active compounds, playing a crucial role in the development of new medications .

Chiral Resolution Agent

The compound is employed as a chiral resolution agent for amines and other cations. Its ability to differentiate between enantiomers makes it invaluable in producing optically pure substances, which is essential for the pharmaceutical industry .

Structural Biology

In the field of structural biology, (1R)-(+)-Camphanic acid is used to study protein structures. It can help in understanding the three-dimensional conformation of proteins, which is vital for drug design and understanding protein function .

Drug Development

(1R)-(+)-Camphanic acid: has applications in drug development, particularly in the synthesis of complex molecules like stereoisomers and cyclic amino acid esters. These compounds have potential uses in various therapeutic areas.

Molecular Engineering

The compound’s unique structure allows it to be used in molecular engineering. It can be incorporated into larger molecular frameworks to create novel materials with specific properties.

Incretin Hormone Research

(1R)-(+)-Camphanic acid: derivatives are used in the research of incretin hormones, which are significant in glycemic control and body weight regulation. This research can lead to the development of new treatments for conditions like type 2 diabetes .

Obesity Treatment Research

The compound’s derivatives are also being investigated for their potential use in treating obesity. By affecting the body’s energy intake and metabolism, they could offer new ways to manage this condition .

Non-Alcoholic Fatty Liver Disease (NASH) Research

Finally, (1R)-(+)-Camphanic acid is part of ongoing research into treatments for non-alcoholic fatty liver disease (NASH). Its role in metabolic processes makes it a candidate for developing therapies for this increasingly common disease .

Future Directions

While specific future directions for (1R)-(+)-Camphanic acid are not detailed in the available resources, there are ongoing investigations into new applications and formulations of various drugs . These investigations may provide insights into potential future directions for (1R)-(+)-Camphanic acid.

Relevant Papers There are several relevant papers on (1R)-(+)-Camphanic acid .

properties

IUPAC Name |

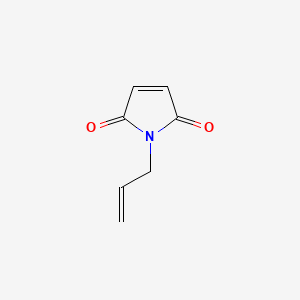

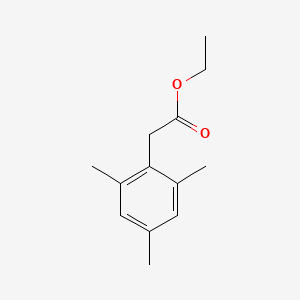

(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H,11,12)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWKPGFLZGMMFX-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(OC2=O)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C1(C)C)(OC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67111-66-4 | |

| Record name | (+)-Camphanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067111664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Nitrobenzo[d]thiazole](/img/structure/B1584843.png)